

Sulforhodamine 101 DHPE: A Technical Guide for Live-Cell Imaging

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Compound of Interest

Compound Name: **Sulforhodamine 101 DHPE**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of **Sulforhodamine 101 DHPE** (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), also widely known as Texas Red™ DHPE, for live-cell imaging applications. By leveraging its unique properties as a fluorescently labeled phospholipid, this probe offers robust capabilities for investigating membrane dynamics, cellular trafficking, and molecular interactions within a living cellular context.

Core Principles and Suitability

Sulforhodamine 101 DHPE is a lipophilic fluorescent probe engineered by conjugating the bright, photostable red fluorophore Sulforhodamine 101 (the chromophore of Texas Red™) to a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid moiety. This structure allows the probe to spontaneously insert into the outer leaflet of the plasma membrane of live cells. Once integrated, it serves as a stable and reliable marker for the cell surface and can be internalized through natural cellular processes, making it an excellent tool for tracking membrane trafficking and endocytosis. Its spectral properties also make it a valuable component in fluorescence resonance energy transfer (FRET) studies.

The suitability of **Sulforhodamine 101 DHPE** for live-cell imaging stems from several key attributes:

- **High Photostability:** The Sulforhodamine 101 fluorophore is known for its resistance to photobleaching, enabling longer-term imaging experiments with minimal signal degradation.
- **Bright Red Fluorescence:** Its strong emission in the red part of the spectrum minimizes interference from cellular autofluorescence, which is typically more pronounced in the blue and green channels.
- **Stable Membrane Integration:** The DHPE lipid anchor ensures stable incorporation into the lipid bilayer, providing a clear and persistent label of the plasma membrane and associated vesicles.
- **Versatility in Applications:** It can be used to study a range of cellular processes, including endocytosis, membrane fusion, and as a FRET acceptor to probe molecular-level interactions at the cell surface.

While specific cytotoxicity data for **Sulforhodamine 101 DHPE** is not extensively published, studies on similar lipid-conjugated dyes and rhodamine conjugates suggest that at the low micromolar or nanomolar concentrations typically used for imaging, the probe exhibits low toxicity for short- to medium-term experiments.^{[1][2][3]} However, as with any exogenous agent, it is imperative for researchers to perform their own cytotoxicity assessments for their specific cell type and experimental conditions, particularly for long-term imaging studies.

Quantitative Data Summary

The photophysical and chemical properties of **Sulforhodamine 101 DHPE** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Synonyms	Texas Red™ DHPE, TR-DHPE	[4]
Excitation Maximum (λ_{ex})	~582 - 595 nm	[4]
Emission Maximum (λ_{em})	~601 - 615 nm	[4]
Molecular Weight	~1381 g/mol	[4]
Solubility	Chloroform, DMSO	[4]
Cellular Localization	Plasma membrane, endocytic vesicles	[4]

Key Applications and Methodologies

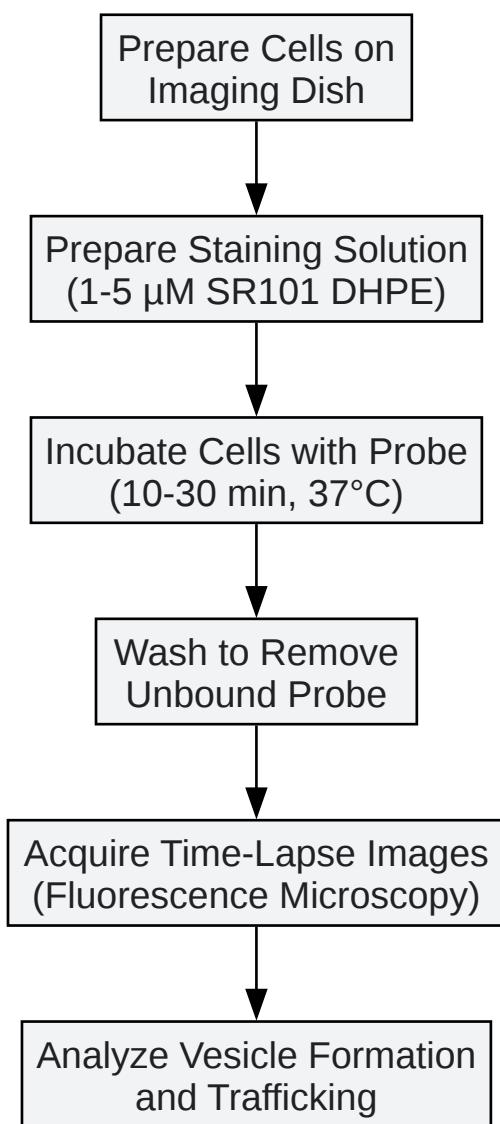
Live-Cell Membrane Labeling and Endocytosis Tracking

Sulforhodamine 101 DHPE is an effective tool for visualizing the plasma membrane and tracking its internalization through endocytic pathways. By labeling the cell surface, researchers can monitor the formation of endocytic vesicles and their subsequent trafficking within the cell in real-time.

- Reagent Preparation: Prepare a stock solution of **Sulforhodamine 101 DHPE** at 1 mM in a suitable organic solvent such as high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
- Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow cells to adhere and reach the desired confluence (typically 60-80%).
- Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution into a serum-free medium or a suitable imaging buffer (e.g., HBSS) to a final working concentration. A typical starting concentration is between 1-5 µM.[\[5\]](#) It is crucial to optimize this concentration for your specific cell type to achieve adequate signal with minimal background and potential toxicity.
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the staining solution to the cells and incubate for 10-30 minutes at 37°C.

[6] Incubation on ice can be used to label the plasma membrane while inhibiting endocytosis.

- Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any unincorporated probe.
- Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filter sets for Texas Red or similar red fluorophores (e.g., excitation ~590 nm, emission ~620 nm).



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Caption: Workflow for labeling live cells with **Sulforhodamine 101 DHPE** to track endocytosis.

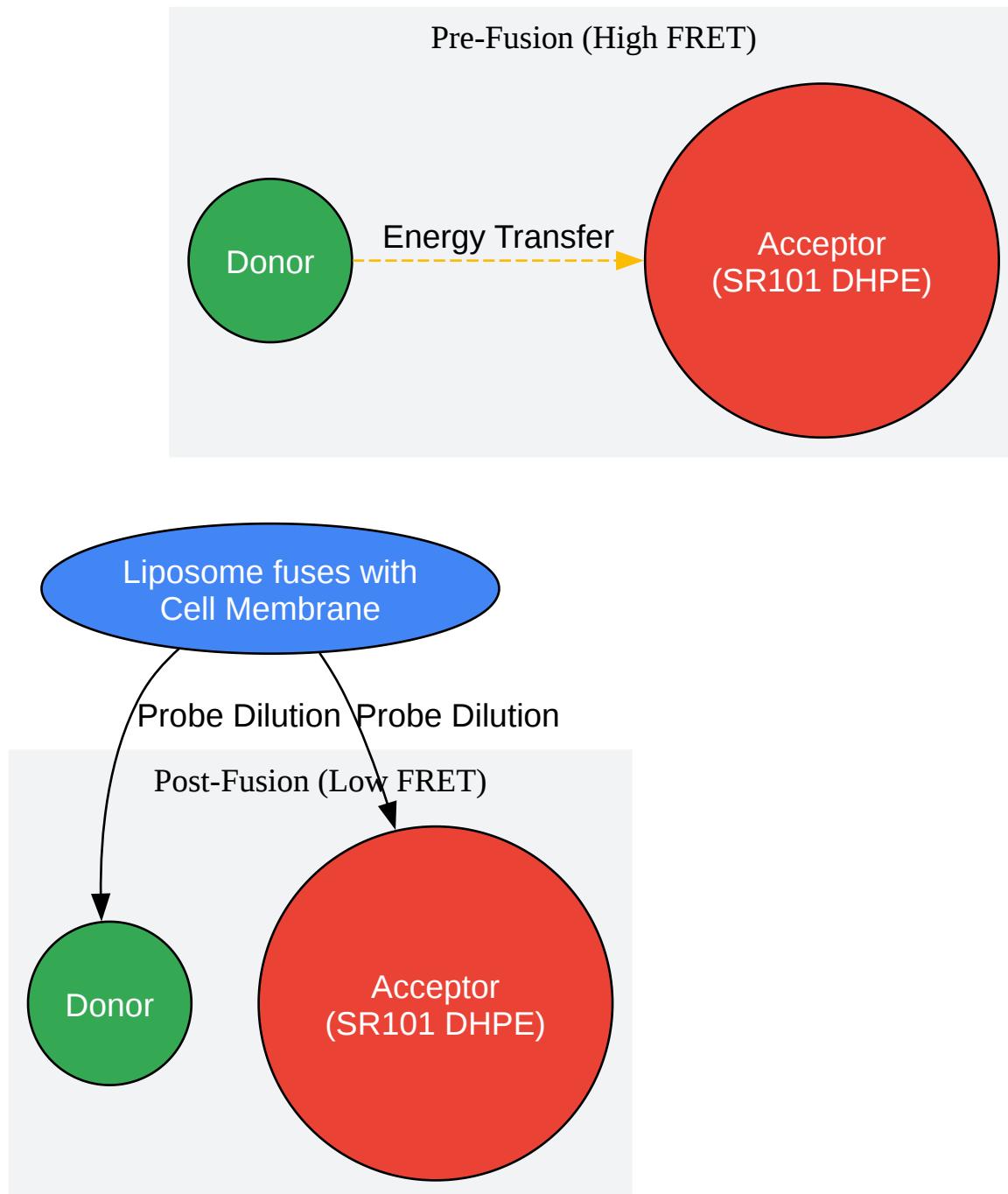
Fluorescence Resonance Energy Transfer (FRET) Acceptor

Sulforhodamine 101 DHPE is frequently employed as a FRET acceptor in combination with a suitable donor probe, such as a fluorescein- or NBD-labeled lipid.^[4] FRET is a powerful technique for studying molecular interactions at distances of 1-10 nm. When a donor and acceptor are in close proximity, excitation of the donor can result in non-radiative energy transfer to the acceptor, leading to acceptor fluorescence and a corresponding quenching of donor fluorescence. This principle can be used to study membrane fusion, lipid raft dynamics, and protein-lipid interactions.

This protocol provides a general framework for a liposome-to-cell fusion assay.

- **Liposome Preparation:** Prepare liposomes incorporating both a donor lipid (e.g., NBD-PE) and an acceptor lipid (**Sulforhodamine 101 DHPE**) at concentrations that facilitate FRET (e.g., 1-2 mol% of each).
- **Cell Preparation:** Culture cells of interest in an imaging-compatible dish.
- **Incubation:** Add the FRET-labeled liposomes to the cells in a suitable buffer and incubate under conditions that promote fusion.
- **Imaging:** Acquire images in three channels:
 - **Donor Channel:** Excite at the donor's excitation wavelength (e.g., ~460 nm for NBD) and collect at the donor's emission wavelength (e.g., ~535 nm).
 - **Acceptor Channel:** Excite at the acceptor's excitation wavelength (e.g., ~590 nm) and collect at the acceptor's emission wavelength (e.g., ~620 nm). This channel measures the total amount of acceptor.
 - **FRET Channel:** Excite at the donor's excitation wavelength (e.g., ~460 nm) and collect at the acceptor's emission wavelength (e.g., ~620 nm).
- **Analysis:** An increase in the donor fluorescence and a decrease in the FRET signal indicate membrane fusion, as the dilution of the probes in the cell membrane increases the distance

between them, disrupting FRET. Quantitative FRET analysis requires careful controls and corrections for spectral bleed-through.[1]



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Caption: Principle of a FRET-based assay to monitor membrane fusion using SR101 DHPE.

Conclusion

Sulforhodamine 101 DHPE is a highly effective and versatile fluorescent probe for live-cell imaging of the plasma membrane and its associated dynamic processes. Its favorable photophysical properties and stable integration into lipid bilayers make it a reliable choice for tracking endocytosis and participating as an acceptor in FRET-based studies of molecular interactions. While it exhibits low toxicity at typical working concentrations, researchers must validate its suitability and potential cytotoxic effects within their specific experimental system to ensure data integrity and accurate biological interpretation.

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